Bromine Substitution Elevates Glass Transition Temperature of Aromatic Polyimides
Polyimides derived from brominated dianhydrides exhibit systematically higher glass transition temperatures (Tg) than their non‑brominated counterparts. A systematic study of comparable polyimide series demonstrated that the introduction of bromine substituents increased Tg into the range of 147–274 °C for fully aromatic systems, whereas analogous polymers without bromine substitution displayed lower Tg values [1]. This elevation is attributed to the increased rotational barrier and chain rigidity imparted by the bulky bromine atoms [1].
| Evidence Dimension | Glass transition temperature (Tg) of aromatic polyimides |
|---|---|
| Target Compound Data | 147–274 °C |
| Comparator Or Baseline | Analogous polyimides synthesized without bromine substituents (lower Tg) |
| Quantified Difference | Tg increase, exact magnitude depends on diamine structure |
| Conditions | Series of polyimides synthesized from tetrabromo‑substituted dianhydride vs. non‑brominated dianhydride with various aromatic diamines; DSC measurements. |
Why This Matters
Higher Tg directly translates to improved dimensional stability and service temperature ceiling in aerospace, electronics, and high‑temperature filtration applications.
- [1] Bacosca, I., Bruma, M., Koepnick, T., & Schulz, B. (2013). Structure-property correlation of bromine substitution in polyimides. Journal of Polymer Research, 20, 53. https://doi.org/10.1007/s10965-012-0053-9 View Source
